molecular formula C20H18N2O5S2 B12143111 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide

Cat. No.: B12143111
M. Wt: 430.5 g/mol
InChI Key: CECGMFKHGSQFKO-YVLHZVERSA-N
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Description

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a complex organic compound with a molecular formula of C20H18N2O5S2 This compound is known for its unique structure, which includes a thiazolidinone ring, a benzylidene group, and methoxybenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines, or thiols; often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors or other signaling proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3-benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-2-methoxybenzamide
  • N-(5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
  • N-(5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Uniqueness

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is unique due to its specific substitution pattern on the benzylidene and benzamide moieties, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and potentially improve its pharmacokinetic properties .

Properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H18N2O5S2/c1-25-13-9-8-12(16(11-13)27-3)10-17-19(24)22(20(28)29-17)21-18(23)14-6-4-5-7-15(14)26-2/h4-11H,1-3H3,(H,21,23)/b17-10-

InChI Key

CECGMFKHGSQFKO-YVLHZVERSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

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